N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

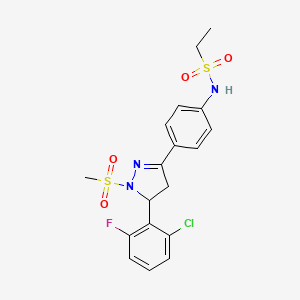

N-(4-(5-(2-Chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-chloro-6-fluorophenyl group at position 5, a methylsulfonyl group at position 1, and a phenyl ring at position 3 linked to an ethanesulfonamide moiety. Its dihydro-pyrazole core confers conformational flexibility, which may influence pharmacokinetic properties such as metabolic stability and solubility.

Properties

IUPAC Name |

N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O4S2/c1-3-29(26,27)22-13-9-7-12(8-10-13)16-11-17(23(21-16)28(2,24)25)18-14(19)5-4-6-15(18)20/h4-10,17,22H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPATQRREATANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities associated with this compound, drawing from diverse research sources.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as sulfonamides and pyrazoles. The compound's structure can be characterized using techniques like X-ray crystallography and Hirshfeld surface analysis, which provide insights into molecular interactions and packing efficiency in the solid state.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies typically employ methods such as the agar diffusion method and minimum inhibitory concentration (MIC) assays to determine antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate |

| Escherichia coli | 25 | Weak |

| Pseudomonas aeruginosa | 50 | Minimal |

These results indicate that while the compound shows some activity against specific strains, further optimization may be required to enhance its potency.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. This compound has demonstrated significant COX-2 inhibitory activity in various assays.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-(4-(5-(2-chloro-6-fluorophenyl)... | 7.8 | 10 |

| Celecoxib | 0.01 | - |

The selectivity index indicates that this compound may possess a favorable profile compared to traditional anti-inflammatory drugs.

Anticancer Activity

Emerging studies suggest that compounds containing pyrazole moieties may exhibit anticancer properties. Preliminary screening of this compound against various cancer cell lines has yielded promising results.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HCT116 (Colon Cancer) | 6.2 | Significant |

| MCF7 (Breast Cancer) | 43.4 | Moderate |

These findings indicate potential for further development as an anticancer agent, warranting additional studies to elucidate mechanisms of action.

Case Studies

Recent literature highlights several case studies where pyrazole derivatives have been synthesized and evaluated for biological activity:

- Study by Sivaramakarthikeyan et al. (2022) : This study reported on the anti-inflammatory effects of various pyrazole derivatives, including compounds similar to this compound). The results showed significant reductions in paw edema in rat models compared to control groups treated with standard anti-inflammatory agents like diclofenac .

- Antimicrobial Screening : A comprehensive review highlighted the antimicrobial potential of pyrazole derivatives against resistant bacterial strains, suggesting that modifications in the structure could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest structural analogs include pyrano[2,3-c]pyrazole-based sulfonamides (e.g., compounds 4p, 4q, 4r, and 4s from ) and triazole-thio derivatives (e.g., ). Key differences include:

- Sulfonamide Groups : The ethanesulfonamide moiety in the target is simpler than the aryl-sulfonamide groups in 4p–4r , which may reduce steric hindrance and improve solubility .

Physicochemical Properties

- Solubility : The ethanesulfonamide group in the target may confer higher aqueous solubility than the bulky aryl-sulfonamides in 4q and 4r , which have higher molecular weights and logP values .

- Thermal Stability : The higher melting point of 4q (153.7–154.1°C) compared to 4r (65.8–66.5°C) suggests that electron-withdrawing groups (e.g., trifluoromethyl) enhance crystallinity. The target’s melting point is unreported but likely lower due to its flexible core.

Research Findings and Limitations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.